Cercosporin is a natural product found in Graminopassalora graminis with data available.

Cercosporin from Cercospora hayii

CAS No.: 127094-74-0

Cat. No.: VC14496177

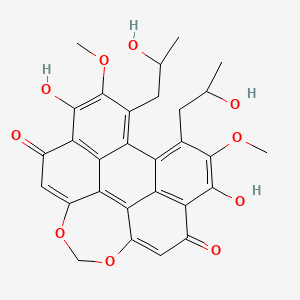

Molecular Formula: C29H26O10

Molecular Weight: 534.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 127094-74-0 |

|---|---|

| Molecular Formula | C29H26O10 |

| Molecular Weight | 534.5 g/mol |

| IUPAC Name | 7,19-dihydroxy-5,21-bis(2-hydroxypropyl)-6,20-dimethoxy-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaene-9,17-dione |

| Standard InChI | InChI=1S/C29H26O10/c1-10(30)5-12-18-19-13(6-11(2)31)29(37-4)27(35)21-15(33)8-17-23(25(19)21)22-16(38-9-39-17)7-14(32)20(24(18)22)26(34)28(12)36-3/h7-8,10-11,30-31,34-35H,5-6,9H2,1-4H3 |

| Standard InChI Key | MXLWQNCWIIZUQT-UHFFFAOYSA-N |

| Canonical SMILES | CC(CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)CC(C)O)O |

Introduction

Structural and Functional Characteristics of Cercosporin

Chemical Composition and Light-Dependent Activation

Cercosporin (CHO) is a polyketide-derived secondary metabolite characterized by a planar perylenequinone core with two ketone groups and multiple hydroxyl and methyl substituents . Its conjugated π-electron system allows absorption of visible light (400–600 nm), which triggers the production of singlet oxygen (O) and superoxide radicals (O) . These ROS indiscriminately oxidize lipids, proteins, and nucleic acids, causing rapid necrosis in plant tissues. The toxin’s amphiphilic nature facilitates its integration into cellular membranes, where it disrupts electron transport chains and induces electrolyte leakage .

Biosynthetic Pathways in Cercospora Species

The biosynthesis of cercosporin in Cercospora hayii follows a polyketide synthase (PKS)-mediated pathway. Key enzymes, including cercosporin synthase (CS) and methyltransferases, catalyze the formation of the perylenequinone backbone and subsequent modifications . Gene cluster analyses in related species like Cercospora nicotianae have identified regulatory elements that coordinate toxin production with fungal developmental stages and environmental cues such as light intensity . For instance, the CTB1 gene encodes a PKS critical for the initial condensation of acetyl-CoA and malonyl-CoA units into the polyketide precursor .

Pathogenic Mechanisms of Cercosporin in Plant Diseases

Role in Host Tissue Colonization and Symptom Development

Cercospora hayii secretes cercosporin during early infection stages to breach host epidermal barriers. Studies using cercosporin-deficient mutants of Cercospora kikuchii and Cercospora nicotianae demonstrated significantly reduced lesion formation and disease severity . In sugar beet infections by Cercospora beticola, cercosporin-induced lipid peroxidation correlates with the appearance of chlorotic and necrotic spots, mimicking symptoms observed in field conditions . Ultrastructural analyses reveal that cercosporin disrupts chloroplast membranes, impairing photosynthesis and accelerating plant senescence .

Light Dependency and Environmental Interactions

Cercosporin’s toxicity is intrinsically linked to light exposure. Under low-light conditions, Cercospora infections result in milder symptoms, whereas high-light intensities exacerbate tissue damage due to enhanced ROS production . This light dependency complicates disease management in crops grown in tropical and subtropical regions, where solar radiation is abundant. Field trials with shade cloths have shown partial mitigation of Cercospora leaf spot severity in sugar beet, underscoring the ecological interplay between light availability and toxin efficacy .

Microbial Degradation of Cercosporin: Insights from Xanthomonas campestris pv. zinniae

Discovery of Xanosporic Acid as a Detoxification Product

The bacterium Xanthomonas campestris pv. zinniae (XCZ-3) degrades cercosporin into xanosporic acid, a nontoxic derivative with a opened quinoid ring . This reaction involves oxygen insertion at the C-4 position of cercosporin, followed by spontaneous lactonization to form xanosporolactone . Spectroscopic analyses (NMR and MS) confirm that xanosporic acid lacks the photosensitizing properties of its parent compound, making it harmless to both plants and cercosporin-sensitive fungi .

Genetic Determinants of Cercosporin Degradation

Ethyl methanesulfonate (EMS) mutagenesis of XCZ-3 identified five non-cercosporin-degrading mutants, all harboring point mutations in a gene encoding a putative oxidoreductase . Complementation assays revealed that simultaneous expression of this oxidoreductase and a neighboring transcriptional regulator gene is essential for restoring degradation activity . Quantitative RT-PCR demonstrated 136-fold upregulation of the oxidoreductase gene in XCZ-3 exposed to cercosporin, suggesting a stress-responsive regulatory mechanism .

Table 1: Key Genes Involved in Cercosporin Degradation by Xanthomonas campestris pv. zinniae

| Gene | Predicted Function | Expression Fold Change (Cercosporin vs. Control) |

|---|---|---|

| Oxidoreductase | Oxygen insertion into cercosporin | 136x |

| Regulator | Transcriptional activation | 17x |

Biotechnological Applications and Future Directions

Challenges in Microbial-Based Control Strategies

While Xanthomonas campestris pv. zinniae effectively degrades cercosporin in vitro, its use as a biocontrol agent is limited by its pathogenicity to zinnia plants. Identifying non-pathogenic cercosporin-degrading microbes or transferring the degradation pathway into plant-associated bacteria like Bacillus subtilis could circumvent this issue . Additionally, optimizing gene expression in planta to avoid pleiotropic effects remains a technical hurdle.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume